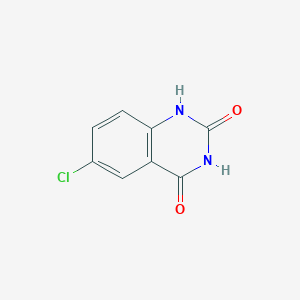

6-Chloroquinazoline-2,4(1H,3H)-dione

概述

描述

6-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chlorine atom at the 6th position and the dione functionality at the 2nd and 4th positions make this compound particularly interesting for various chemical and biological studies.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with phosgene or its derivatives, followed by chlorination at the 6th position. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and chlorination processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

化学反应分析

Reactivity with Grignard Reagents

6-Chloroquinazoline-2,4(1H,3H)-dione reacts with arylmagnesium halides to form 1,2,3,4-tetrahydro-2,4-diarylquinazoline-2,4-diols (Table 1) . Alkyl Grignard reagents yield 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones , which dehydrate to form dihydroquinazolines .

Table 1: Reaction Outcomes with Grignard Reagents

| Grignard Reagent | Product Class | Key Intermediate |

|---|---|---|

| Arylmagnesium halide | 1,2,3,4-Tetrahydro-2,4-diarylquinazolines | Quinazoline-2,4-diols |

| Alkylmagnesium halide | 4-Alkylidene-3,4-dihydroquinazolines | 3,4-Dihydroquinazolin-4-ols |

Halogenation and Substitution Reactions

Treatment with phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) converts the 2,4-dione moiety into 2-chloroquinazoline-4(3H)-one derivatives . Subsequent reactions with amines yield 2-amino-substituted quinazolines:

Reaction Pathway:

this compound

→ (PCl₅/POCl₃) → 2-Chloro-6-chloroquinazoline-4(3H)-one

→ (R-NH₂) → 2-Amino-6-chloroquinazoline-4(3H)-one

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency. For example, benzyl-substituted derivatives undergo rapid cyclization under microwave conditions (150°C, 30 min) to yield 3-benzylquinazoline-2,4-diones in >90% yield .

Base-Mediated Transformations

In aqueous NaOH, anthranilic acid derivatives coupled with potassium cyanate (KOCN) form urea intermediates, which cyclize to quinazoline-2,4-diones. Acidification with HCl precipitates pure this compound in near-quantitative yields .

Optimized Conditions:

-

Step 1: KOCN, H₂O, 25°C, 6 h → 94% urea intermediate.

-

Step 2: NaOH (4 equiv), H₂O → Cyclization.

Mechanistic Insights

Reactions proceed via carbamic–carbonic anhydride intermediates (e.g., B and C ) . DMAP catalyzes the formation of active intermediates, enabling intramolecular cyclization . The 6-chloro substituent stabilizes intermediates through electron-withdrawing effects, facilitating regioselective transformations .

科学研究应用

Medicinal Chemistry

Anticancer Activity :

6-Chloroquinazoline-2,4(1H,3H)-dione has been investigated for its potential as an anticancer agent. Its derivatives are known to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation. For instance, certain quinazoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines .

Antimicrobial Properties :

The compound has shown promise as an antimicrobial agent. Quinazoline derivatives exhibit activity against several bacterial strains and fungi, making them suitable candidates for developing new antibiotics.

Anti-inflammatory Effects :

Research indicates that this compound derivatives can reduce inflammation by inhibiting specific pathways involved in inflammatory responses. This property is particularly valuable in treating chronic inflammatory diseases.

Biological Research

Enzyme Inhibition :

The compound acts as an inhibitor for various enzymes. For example, it has been shown to inhibit non-structural protein 5B (NS5B) polymerase in hepatitis C virus (HCV), demonstrating potential antiviral properties .

Metal Ion Chelation :

Recent studies have explored the metal ion chelating capabilities of quinazoline derivatives. These chelators can enhance the efficacy of antiviral drugs by targeting viral replication processes .

Agrochemicals

This compound is utilized in developing agrochemicals due to its biological activity against pests and pathogens affecting crops. Its derivatives can serve as effective pesticides or fungicides.

Dyes and Pigments

The compound's unique chemical structure allows it to be employed in synthesizing dyes and pigments used in various industrial applications. Its stability and reactivity make it suitable for producing vibrant colors in textiles and coatings.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Chlorine at position 6; dione functionality | Anticancer, antimicrobial |

| Quinazoline-2,4(1H,3H)-dione | Lacks chlorine; basic quinazoline structure | General pharmacological studies |

| 6-Methylquinazoline-2,4(1H,3H)-dione | Methyl group at position 6 | Anticancer research |

| 6-Bromoquinazoline-2,4(1H,3H)-dione | Bromine at position 6 | Potentially different biological activity |

Case Study 1: Anticancer Research

A study evaluated the efficacy of a series of 6-chloroquinazoline derivatives against human cancer cell lines. The results indicated that compounds with specific substitutions showed enhanced cytotoxicity compared to standard treatments like doxorubicin .

Case Study 2: Antiviral Activity

Research on the antiviral properties of quinazoline derivatives revealed that certain compounds exhibited EC50 values lower than established antiviral drugs like ribavirin against HCV. This suggests a promising avenue for developing new antiviral therapies based on these structures .

作用机制

The mechanism of action of 6-Chloroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By inhibiting this receptor, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

相似化合物的比较

Quinazoline-2,4(1H,3H)-dione: Lacks the chlorine atom at the 6th position.

6-Methylquinazoline-2,4(1H,3H)-dione: Contains a methyl group instead of a chlorine atom at the 6th position.

6-Bromoquinazoline-2,4(1H,3H)-dione: Contains a bromine atom instead of a chlorine atom at the 6th position.

Uniqueness: The presence of the chlorine atom at the 6th position in 6-Chloroquinazoline-2,4(1H,3H)-dione imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can influence the compound’s ability to interact with molecular targets and enhance its potency in various applications .

生物活性

6-Chloroquinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by recent research findings.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains using the Agar well diffusion method.

Key Findings:

- Broad Spectrum Activity : Compounds derived from this compound showed moderate to significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds 13 and 15 exhibited inhibition zones of 9 mm and 15 mm against Staphylococcus aureus and Escherichia coli, respectively .

- Comparison with Standard Drugs : The synthesized compounds were compared with standard antibiotics like ampicillin and vancomycin, showing comparable or superior efficacy in certain cases .

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Bacterial Strain |

|---|---|---|---|

| 13 | 15 | 65 | Escherichia coli |

| 15 | 12 | 80 | Staphylococcus aureus |

| 14a | 12 | 70 | Staphylococcus aureus |

| 14b | 13 | 75 | Candida albicans |

2. Anticancer Properties

The quinazoline scaffold is known for its anticancer potential. Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione can inhibit various cancer cell lines.

Case Studies:

- Inhibition of Tumor Growth : Certain derivatives have been shown to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For example, compounds have demonstrated effectiveness in inhibiting vascular endothelial growth factor receptor (VEGFR) activity .

- Mechanistic Insights : The mechanism involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

3. Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer activities, quinazoline derivatives exhibit anti-inflammatory effects.

Research Insights:

- Anti-inflammatory Effects : Some studies have suggested that these compounds can reduce inflammation markers in vitro and in vivo models .

- Phosphodiesterase Inhibition : Compounds have also been identified as inhibitors of phosphodiesterase (PDE) enzymes, contributing to their therapeutic potential in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

属性

IUPAC Name |

6-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWJEWGQUFOVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307724 | |

| Record name | 6-Chloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1640-60-4 | |

| Record name | 1640-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。